Propane-1,2,3-triamine (CAS 21291-99-6), commonly known as 1,2,3-triaminopropane (TAP), is a compact, aliphatic vicinal triamine characterized by a three-carbon backbone with a primary amine group at each carbon position. With a low molecular weight of 89.14 g/mol, it serves as a highly efficient tridentate ligand, a dense cross-linking agent, and a symmetrical branching scaffold. In industrial and laboratory procurement, TAP is primarily evaluated for its high active hydrogen equivalent weight in polymer curing, its unique facial (fac) coordination geometry in transition metal catalysis, and its utility as a precursor for advanced MRI contrast agents and multivalent dendrimers. Unlike linear polyamines, its symmetrical structure provides distinct thermodynamic advantages in complexation and network formation [1].
Substituting Propane-1,2,3-triamine with more common polyamines like diethylenetriamine (DETA) or ethylenediamine (EDA) fundamentally alters chemical behavior due to differences in denticity and amine type. While DETA is a linear triamine containing one secondary and two primary amines, TAP possesses three primary amines, yielding six active hydrogens for cross-linking compared to DETA’s five. In coordination chemistry, DETA’s linear structure typically forces meridional (mer) or strained coordination, whereas TAP’s vicinal structure exclusively favors highly stable, compact facial (fac) coordination with five-membered chelate rings. Consequently, using DETA instead of TAP in radiopharmaceutical chelators or high-Tg epoxy formulations results in compromised kinetic inertness, lower cross-link density, and altered metal-ion selectivity [1].
Propane-1,2,3-triamine (TAP) acts as a compact tridentate ligand capable of forming highly stable facial (fac) complexes with transition metals. Unlike the linear diethylenetriamine (DETA), which features two primary and one secondary amine, TAP possesses three primary amines on a vicinal C3 backbone. This structural difference imposes a tighter coordination bite angle and enables the formation of stable five-membered chelate rings. Consequently, TAP exhibits distinct stepwise acid dissociation constants (pKa = 9.59, 7.95, 3.72) and yields metal complexes with superior kinetic inertness and higher stability constants compared to extended-chain analogs like DETA or bidentate ligands like 1,3-diaminopropane [1].
| Evidence Dimension | Ligand basicity and chelate ring stability |
| Target Compound Data | pKa values of 9.59, 7.95, 3.72; forms fac-tridentate 5-membered chelate rings |
| Comparator Or Baseline | Diethylenetriamine (DETA) (linear, 2 primary / 1 secondary amine) and 1,3-diaminopropane (bidentate) |
| Quantified Difference | TAP provides three primary amine coordination sites on a compact C3 backbone, altering speciation and increasing complex rigidity |
| Conditions | Aqueous solution potentiometric titration |
For procurement in catalyst design or radiopharmaceutical chelator synthesis, TAP provides a more rigid, kinetically inert metal complex than standard linear polyamines.
In polymer formulation, the substitution of standard curing agents like diethylenetriamine (DETA) with Propane-1,2,3-triamine significantly alters the network topology. Because TAP contains three primary amine groups, it provides up to six active hydrogen sites for epoxide ring-opening, generating a much higher cross-linking density than DETA, which provides only five active hydrogens due to its internal secondary amine. This increased functionality per molecular weight unit results in cured epoxy and polyamine networks with higher glass transition temperatures (Tg), improved chemical resistance, and greater mechanical rigidity [1].
| Evidence Dimension | Active hydrogen functionality for cross-linking |
| Target Compound Data | 6 active hydrogens (from 3 primary amines) per 89.14 g/mol |
| Comparator Or Baseline | Diethylenetriamine (DETA) with 5 active hydrogens (2 primary, 1 secondary amine) per 103.17 g/mol |
| Quantified Difference | TAP offers a 20% higher absolute active hydrogen count per molecule and a significantly lower active hydrogen equivalent weight, leading to tighter polymer networks |
| Conditions | Epoxide ring-opening curing reactions |
Buyers formulating high-performance epoxies, adhesives, or protective coatings should select TAP to achieve maximum thermal stability and cross-link density.
Propane-1,2,3-triamine is utilized as a highly efficient branching component in the synthesis of multivalent neoglycoconjugates and glycodendrimers. When used to construct hexavalent beta-cyclodextrin mannoclusters, the TAP-derived dendrimers demonstrated a 60-fold amplification in binding selectivity for specific lectins (e.g., Con A) compared to monovalent baseline compounds. The compact, symmetrical presentation of three primary amines allows for dense functionalization without the steric hindrance and asymmetric branching associated with linear polyamines like DETA [1].
| Evidence Dimension | Binding selectivity amplification in multivalent clusters |
| Target Compound Data | 60-fold amplification of selectivity using TAP-branched hexavalent clusters |
| Comparator Or Baseline | Monovalent baseline compounds and asymmetric linear polyamine scaffolds |
| Quantified Difference | Symmetrical C3 branching enables optimal spatial presentation of functional groups, drastically increasing avidity |
| Conditions | Dynamic light scattering and lectin-binding assays |
For pharmaceutical and biotech procurement, TAP is the superior scaffold for synthesizing highly avid multivalent targeted delivery systems.
TAP is the preferred precursor for synthesizing bifunctional chelators (such as AAZTA analogs) because its compact tridentate coordination provides the kinetic inertness required for safe in vivo metal complexation (e.g., Gd3+, Ga3+). Its unique facial coordination geometry prevents premature metal dissociation better than linear polyamines [1].
TAP is selected over standard linear polyamines like DETA when maximum cross-linking density and thermal stability are required. Its six active hydrogens per molecule ensure a highly rigid polymer network, making it ideal for aerospace composites and heavy-duty industrial coatings [2].
TAP serves as a central branching agent for constructing symmetrical, highly branched molecular architectures. It is utilized when dense functionalization is needed to achieve amplified binding avidity in biological assays, significantly outperforming asymmetric linear scaffolds [3].